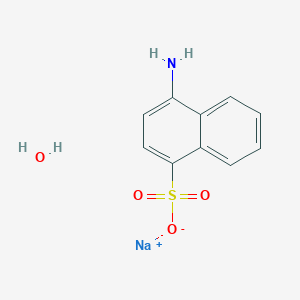
4-Amino-1-naphthalenesulfonic acid sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate typically involves the reaction of 4-amino-1-naphthalenesulfonic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of 1-naphthylamine followed by neutralization with sodium hydroxide. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-naphthalenesulfonic acid sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the detection of peptides by capillary electrophoresis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of acidic and direct dyes, as well as edible red pigments
Wirkmechanismus
The mechanism of action of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorophore, facilitating the detection of peptides. In chemical reactions, it serves as a reactant to form various complexes and derivatives .
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthylamine-4-sulfonic acid sodium salt
- Naphthionic acid sodium salt
- Sodium 4-amino-1-naphthalenesulfonate
Comparison: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate is unique due to its hydrate form, which can influence its solubility and reactivity compared to its anhydrous counterparts. Its specific applications in peptide detection and dye synthesis also set it apart from similar compounds .
Eigenschaften
Molekularformel |
C10H10NNaO4S |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
sodium;4-aminonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO3S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6H,11H2,(H,12,13,14);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
PGVZBSXAFZCRTM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



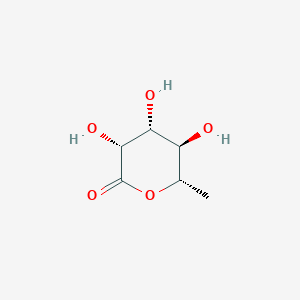
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)


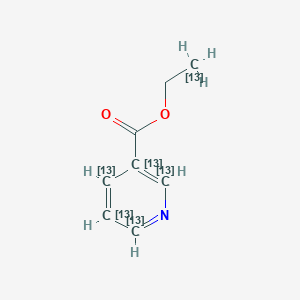
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
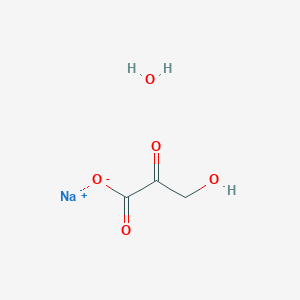

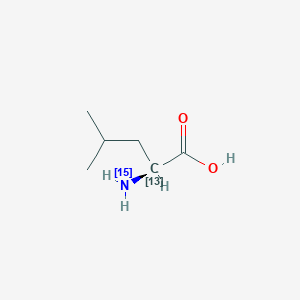



![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
